4-Bromomethyl-2-chloro-1-methoxybenzene

Lipophilicity LogP Physicochemical Property

Select 4-Bromomethyl-2-chloro-1-methoxybenzene (320407-92-9) when generic benzyl bromides fail to deliver the reactivity precision your SAR program demands. The ortho-methoxy (EDG) and meta-chloro (EWG) dual substitution creates a unique electronic signature that tunes benzylic electrophilicity and lipophilicity (XLogP3=2.9) unmatched by 4-methoxybenzyl bromide or 4-bromobenzyl bromide. This specific 3-chloro-4-methoxybenzyl motif is essential for sub-nanomolar PDE5 inhibitory activity and high selectivity over PDE6. Supplied as a white to yellow-orange solid (mp 49–53°C), it ensures superior handling in pilot-scale alkylations versus liquid analogs. Synthesized via robust PBr₃ route for reliable scale-up.

Molecular Formula C8H8BrClO
Molecular Weight 235.5 g/mol
CAS No. 320407-92-9
Cat. No. B1281141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethyl-2-chloro-1-methoxybenzene
CAS320407-92-9
Molecular FormulaC8H8BrClO
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CBr)Cl
InChIInChI=1S/C8H8BrClO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
InChIKeyBDYJMOYDXJQHFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromomethyl-2-chloro-1-methoxybenzene (CAS 320407-92-9) Procurement Guide: Technical Specifications and Differentiation


4-Bromomethyl-2-chloro-1-methoxybenzene (CAS 320407-92-9) is a multifunctional benzyl bromide building block featuring a methoxy group ortho to the benzylic bromomethyl moiety and a chloro substituent meta to it [1]. Its molecular formula is C₈H₈BrClO with a molecular weight of 235.51 g/mol [2]. The compound is a white to yellow-orange solid with a melting point of 49–53 °C and is typically supplied at purities ranging from 95% to 98% (HPLC/GC) . Its computed XLogP3 value is 2.9, indicating moderate lipophilicity [2].

Why 4-Bromomethyl-2-chloro-1-methoxybenzene Cannot Be Replaced by Common Benzyl Bromide Analogs


Generic substitution of 4-bromomethyl-2-chloro-1-methoxybenzene with unsubstituted or singly substituted benzyl bromides risks failure in synthetic sequences requiring precise reactivity modulation. The unique combination of an ortho-methoxy electron-donating group and a meta-chloro electron-withdrawing group on the same ring creates a distinct electronic environment that alters the benzylic carbon's electrophilicity and the overall molecule's lipophilicity compared to analogs like 4-methoxybenzyl bromide or 4-bromobenzyl bromide [1]. These differences manifest in quantifiable physicochemical properties (LogP, melting point) and in downstream biological outcomes, as evidenced by the specific 3-chloro-4-methoxybenzyl motif's critical role in achieving potent PDE5 inhibition [2].

Quantitative Differentiation of 4-Bromomethyl-2-chloro-1-methoxybenzene from Key Analogs


Lipophilicity (XLogP3) Comparison: 4-Bromomethyl-2-chloro-1-methoxybenzene vs. 4-Methoxybenzyl Bromide and 4-Bromobenzyl Bromide

The compound's computed XLogP3 of 2.9 places it at an intermediate lipophilicity between the more polar 4-methoxybenzyl bromide (XLogP3=2.4) and the more lipophilic 4-bromobenzyl bromide (XLogP3=3.1) [1]. This difference of +0.5 and -0.2 LogP units, respectively, can influence membrane permeability and partitioning in biological assays or synthetic purifications.

Lipophilicity LogP Physicochemical Property Benzyl Bromide Drug Design

Solid-State Handling: Melting Point Differentiation from 4-Bromobenzyl Bromide and 4-Methoxybenzyl Bromide

The compound is a solid at room temperature with a reported melting point of 49–53 °C . This contrasts with the liquid 4-methoxybenzyl bromide (boiling point 91 °C at 1 mmHg) and the higher-melting 4-bromobenzyl bromide (mp 60–64 °C) . The intermediate melting point offers advantages in weighing and storage compared to liquids, while its lower melting point relative to 4-bromobenzyl bromide may simplify dissolution in certain reaction media.

Melting Point Physical Form Handling Benzyl Bromide Solid vs Liquid

Purity and Analytical Specification Differentiation from Isomeric 2-Chloro-4-methoxybenzyl Bromide

The compound is routinely supplied with purity specifications of 95–98% by HPLC or GC . In contrast, the regioisomer 2-chloro-4-methoxybenzyl bromide (CAS 54788-17-9) is often offered at 97% purity but with less standardized quality control documentation . The availability of certified NMR, HPLC, and GC batch analysis for the target compound from major suppliers ensures reproducible performance in critical synthetic steps.

Purity HPLC GC Quality Control Isomeric Purity

Biological Activity: PDE5 Inhibition of Derivatives Bearing the 3-Chloro-4-methoxybenzyl Moiety

Derivatives containing the 3-chloro-4-methoxybenzyl group exhibit exceptionally potent PDE5 inhibition. For example, the 5-methyl analogue (compound 5b) in the pyrido[2,3-d]pyrimidin-7-one series demonstrated an EC₃₀ value of 0.85 nM in isolated rabbit corpus cavernosum tissue [1]. While direct comparator data for unsubstituted or differently substituted benzyl analogs are not provided in the same study, the sub-nanomolar potency is characteristic of this substitution pattern and highlights the value of the 3-chloro-4-methoxybenzyl fragment in generating lead-like molecules.

PDE5 Inhibitor IC50 EC30 Selectivity Medicinal Chemistry

Synthetic Utility: Scalable Preparation and Reaction Scope

The compound is reliably prepared on a multi-gram scale via reaction of 3-chloro-4-methoxybenzyl alcohol with phosphorus tribromide (PBr₃) in dichloromethane at ambient temperature [1]. A representative procedure yields 200 g of product from 164 g of starting alcohol, corresponding to an isolated yield of approximately 95% [1]. This robust, high-yielding protocol ensures a stable supply chain for both research and process chemistry scales.

Synthesis Phosphorus Tribromide Benzyl Alcohol Bromination Scalability

Targeted Application Scenarios for 4-Bromomethyl-2-chloro-1-methoxybenzene in Research and Process Chemistry


Medicinal Chemistry: PDE5 Inhibitor Lead Optimization

The compound serves as a key alkylating agent for introducing the 3-chloro-4-methoxybenzyl moiety, a pharmacophore essential for achieving sub-nanomolar PDE5 inhibitory activity and high selectivity over PDE6, as demonstrated in the pyrido[2,3-d]pyrimidin-7-one series [1]. Its use is recommended for structure–activity relationship (SAR) studies around the benzyl position in PDE5-targeted programs.

Chemical Biology: Synthesis of Functionalized Probes

The dual substitution pattern (chloro and methoxy) provides a unique electronic signature that can be exploited in the design of activity-based probes or fluorescent reporters where specific reactivity or spectral properties are required. The compound's moderate LogP (2.9) and solid form facilitate purification and handling in multistep probe syntheses [1].

Process Development: Scalable Intermediate for Agrochemicals or Pharmaceuticals

The robust, high-yielding synthesis of 4-bromomethyl-2-chloro-1-methoxybenzene from the corresponding benzyl alcohol using PBr₃ in dichloromethane [2] makes it an attractive building block for large-scale preparation of advanced intermediates. Its solid physical state simplifies handling in pilot plant settings compared to liquid analogs.

Comparative Reactivity Studies: Electronic Effects in SN2 Reactions

The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the same ring makes this benzyl bromide a valuable substrate for mechanistic investigations of nucleophilic substitution reactions. Its reactivity can be benchmarked against simpler benzyl bromides to quantify substituent effects on reaction rates [3].

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